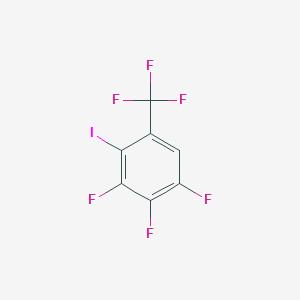

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene is a halogenated hydrocarbon . It has the molecular formula C7HF6I .

Synthesis Analysis

The synthesis of compounds similar to this compound often involves the use of copper catalysts . For instance, 1,3-bis(trifluoromethyl)benzene undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7HF6I/c8-3-1-2(7(11,12)13)6(14)5(10)4(3)9/h1H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.98 . The compound is likely to be stored at a temperature between 2-8 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

- The synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles was achieved using a related trifluoromethyl compound, demonstrating a new method for creating such compounds with high regioselectivity (Hu, Zhang, Ding, Lei, & Zhang, 2008).

Material Science and Polymer Development

- Research on the synthesis and characterization of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer, related to trifluoromethyl compounds, showcased the potential for creating high molecular weight polymers with excellent thermal stability and glass transition temperatures (Banerjee, Komber, Häussler, & Voit, 2009).

Advanced Organic Synthesis Techniques

- The development of a Rhenium-catalyzed trifluoromethylation method for various aromatic and heteroaromatic compounds using hypervalent iodine reagents, related to trifluoromethyl and iodine chemistry, offers new pathways in organic synthesis (Mejía & Togni, 2012).

Electrochemistry and Spectroscopy

- Studies on the electrochemistry and electrogenerated chemiluminescence of compounds like 1,3,5-tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes, which are structurally similar to the trifluoromethyl benzene family, have provided insights into the electrochemical behaviors and potential applications in electronic devices (Qi, Zhang, Huang, Wang, Wang, & Bard, 2016).

Enhancing Properties of Polymers and Coatings

- Research on novel fluorine-containing polyetherimide, synthesized using compounds similar to trifluoromethyl-activated monomers, highlights the significance of such molecules in enhancing the properties of polymers and coatings (Xin-hai, 2010).

Direcciones Futuras

The future directions of 1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene and similar compounds are likely to be influenced by their use in the agrochemical and pharmaceutical industries. Trifluoromethyl groups are becoming increasingly important in these fields, and it is expected that many novel applications will be discovered in the future .

Propiedades

IUPAC Name |

1,2,3-trifluoro-4-iodo-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF6I/c8-3-1-2(7(11,12)13)6(14)5(10)4(3)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHVOPNLASDIPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)I)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF6I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2367757.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride](/img/structure/B2367759.png)

![2-(2,4-dichlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367766.png)

![6-(3-Bromophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2367769.png)

![Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate](/img/structure/B2367774.png)

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2367775.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide](/img/structure/B2367779.png)

![[4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2367780.png)